2,5-Dichlorobenzenediazonium

Descripción

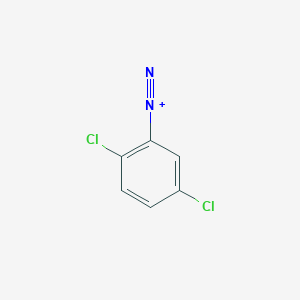

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichlorobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHSORCNUGSJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+]#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14239-23-7 (tetrachlorozincate (2-)) | |

| Record name | Fast Scarlet GG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015470550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50864477 | |

| Record name | 2,5-Dichlorobenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15470-55-0 | |

| Record name | 2,5-Dichlorobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15470-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast Scarlet GG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015470550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorobenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7TE1Z2HFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of 2,5 Dichlorobenzenediazonium Reactivity

Pathways Involving Aryl Radical Intermediates

Aryl radicals are highly versatile intermediates in organic synthesis, and their generation from aryldiazonium salts is a well-established strategy. nih.govbeilstein-journals.org These reactive species can participate in a variety of bond-forming reactions, including C-C and C-heteroatom bond formations. beilstein-journals.org

The formation of aryl radicals from aryldiazonium salts typically involves a reduction process. This can be achieved through several methods, including the use of stoichiometric metal reductants or, more recently, through the development of novel redox systems. nih.gov One common pathway involves a single electron transfer (SET) to the diazonium salt, which then expels dinitrogen gas to produce the aryl radical. beilstein-journals.org

The mechanism of reduction can be complex and is not always fully understood. For instance, when nucleophilic bases are used, it is proposed that the nucleophile adds to the highly electrophilic diazonium salt to form a diazene (B1210634) intermediate. nih.gov This intermediate can then fragment directly to form the aryl radical, dinitrogen, and an oxygen-centered radical. nih.gov Alternatively, a nucleophilic substitution could lead to a diazo anhydride, which then fragments to yield the aryl radical. nih.gov

Another approach involves the use of neutral organic electron donors like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). beilstein-journals.org TDAE can reduce arenediazonium salts to aryl radical intermediates via a SET pathway. beilstein-journals.org This method has been successfully applied in the synthesis of indolines and indoles through the cyclization of the generated aryl radicals. beilstein-journals.org The use of σ-bond nucleophiles, such as Hantzsch esters, in the presence of molecular oxygen can also transform aryl diazonium salts into aryl radicals through a polar-radical crossover mechanism. rsc.org

The involvement of aryl radicals in reactions of aryldiazonium salts is supported by various experimental observations. For instance, the arylation of alkenes using diazonium salts, known as the Meerwein reaction, is a classic example where aryl radicals are key intermediates. nih.gov The study of Meerwein reactions in the presence and absence of air has provided insights into the radical mechanism. dss.go.th

In the context of surface functionalization, the reaction of aryldiazonium salts with materials like graphene involves the formation of an aryl radical. researchgate.netnih.gov This is initiated by electron transfer from the material to the diazonium salt, leading to the generation of the aryl radical which then covalently bonds to the surface. nih.gov

Furthermore, the products obtained from reactions involving aryldiazonium salts often provide evidence for radical intermediates. For example, in the reaction of 5-amino-1,2,3,4-thiatriazole with benzylamine, the formation of benzylguanidine suggests a complete collapse of the ring, while the isolation of benzylthiourea (B1195634) and other products points to a decomposition involving radical species. dss.go.th

Photochemical Reaction Mechanisms

Photochemistry offers a powerful and often milder alternative for generating reactive intermediates from aryldiazonium salts. Visible light-mediated reactions, in particular, have gained significant attention as they provide a more sustainable approach compared to traditional methods. arkat-usa.orgnih.gov

Upon irradiation with light of a suitable wavelength, aryldiazonium salts can undergo photoexcitation. beilstein-journals.orgsemanticscholar.org While many simple aromatic diazonium ions have weak absorption in the visible range, the use of photosensitizers or the formation of charge-transfer complexes can enable their activation with visible light. arkat-usa.org

In many photoredox catalytic systems, a photocatalyst, such as eosin (B541160) Y, is excited by light and then engages in a single electron transfer (SET) with the diazonium salt. nih.govnih.gov This SET leads to the formation of the aryl radical upon the loss of dinitrogen. nih.gov The efficiency of this process can be influenced by the reaction medium. For example, in organic solvents, light-induced homolysis of the N–S bond in arylazo sulfonates can generate aryl radicals, whereas in water, an efficient photoheterolysis leads to the formation of a reactive aryl cation. researchgate.net

Time-resolved laser photolysis studies have been instrumental in understanding the kinetics of these electron transfer processes. For instance, in systems involving TiO2 colloids stabilized by a redox-functionalized polymer, the interfacial electron transfer from the photoexcited semiconductor to the redox relay units occurs on a very fast timescale, within the laser pulse duration (<0.5 ns). epa.gov

Light-mediated arylation reactions have emerged as a valuable tool in organic synthesis. nih.gov A notable example is the visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts. beilstein-journals.orgsemanticscholar.org In this process, the aryldiazonium salt is generated in situ and then converted to a radical upon irradiation with visible light. beilstein-journals.orgsemanticscholar.org Interestingly, it was discovered that this reaction can proceed smoothly even in the absence of a photocatalyst like eosin Y, suggesting a self-promoting or autocatalytic system. semanticscholar.org

Recent studies have explored catalyst-free approaches where the irradiation of aryldiazonium salts in solvents like methanol (B129727) with blue light leads to the generation of radicals. beilstein-journals.orgsemanticscholar.org It is proposed that these radicals are formed through the excitation of an intermediate aryl cation. beilstein-journals.orgsemanticscholar.org The wavelength of the light source can influence the reaction's reactivity and yield. For instance, changing from green to blue LEDs can increase the rate of nitrogen release, indicating a higher reactivity, though it may result in a slightly lower yield. beilstein-journals.orgsemanticscholar.org

These catalyst-free methods are particularly attractive from a green chemistry perspective as they eliminate the need for potentially toxic and expensive metal catalysts or organic dyes, simplifying the purification process. arkat-usa.orgbeilstein-journals.orgsemanticscholar.org

Electrochemical Reaction Mechanisms

Electrochemical methods provide another avenue for the generation of aryl radicals from aryldiazonium salts. These techniques offer precise control over the reaction by tuning the electrode potential.

The electrochemical reduction of benzenediazonium (B1195382) salts at a cathode can produce aryl radicals. xmu.edu.cn This has been demonstrated in the synthesis of aryl-substituted benzothiophenes and phenanthrenes. xmu.edu.cn Cyclic voltammetry (CV) studies have shown that 2-methylthiobenzene diazonium salt exhibits an irreversible reduction peak, indicating the ease of its reduction to form the corresponding aryl radical. xmu.edu.cn The presence of other reactants, such as phenylacetylene, does not significantly alter the reduction potential of the diazonium salt, suggesting that the electrochemical reduction of the diazonium salt is the initial step in the reaction sequence. xmu.edu.cn

The proposed mechanism for the electrosynthesis of 2-arylbenzothiophene derivatives involves the cathodic generation of an aryl radical from the corresponding benzenediazonium salt. xmu.edu.cn This radical then adds to an alkyne to form a vinyl radical, which subsequently undergoes intramolecular cyclization. xmu.edu.cn The final product is formed after an anodic oxidation step. xmu.edu.cn This sequential paired electrolysis highlights the utility of aryldiazonium salts as versatile aryl radical precursors in electrochemical synthesis. xmu.edu.cn

The electrochemical grafting of organic layers from diazonium salt solutions onto semiconductor surfaces, such as silicon, also relies on the formation of aryl radicals. tum.de The reaction mechanism involves the electrochemical reduction of the diazonium compound to form a radical, which then forms a covalent bond with the surface. tum.de

Table of Reaction Parameters for the Bis-arylation of 2,5-Dichlorobenzoquinone beilstein-journals.orgsemanticscholar.org

| Entry | Acid | Light Source | Reaction Time (h) | Yield (%) |

| 1 | Tetrafluoroboric acid | Green LEDs | - | 65 |

| 2 | Tosic acid | Green LEDs | - | 50-57 |

| 3 | Mesic acid | Green LEDs | - | 50-57 |

| 4 | Hydrochloric acid | Green LEDs | - | 50-57 |

| 5 | Tetrafluoroboric acid | Blue LEDs | 2 | Slightly lower than green LEDs |

Reductive Grafting Processes onto Diverse Substrates

The modification of surfaces through the reductive grafting of aryldiazonium salts is a versatile and robust method for creating stable, covalently bonded organic layers. nih.govmdpi.com The fundamental mechanism involves the reduction of the diazonium cation, which leads to the cleavage of the dinitrogen group (N₂) and the formation of a highly reactive aryl radical. nih.govresearchgate.net This radical then rapidly forms a covalent bond with the substrate material. researchgate.netifremer.fr This process, often termed "grafting," can be initiated electrochemically, spontaneously, or through the use of chemical reducing agents. nih.govscispace.com

The electrochemical reduction of diazonium salts is a widely employed technique for modifying conductive and semiconductive surfaces. researchgate.netmdpi.com This process is initiated by applying a cathodic potential to the substrate, which serves as the electrode. researchgate.net The one-electron reduction of the diazonium salt generates the corresponding aryl radical directly at the electrode surface, leading to efficient grafting. nih.gov A key advantage of this method is that it can be performed under mild conditions, often in aqueous solutions at room temperature, making it suitable for a variety of substrates, including those sensitive to harsh chemical environments. mdpi.comtum.de

Research has demonstrated the successful grafting of diazonium compounds onto a wide array of substrates. These include various forms of carbon, metals such as gold and iron, and semiconductors like silicon. nih.govresearchgate.nettum.de While specific studies focusing exclusively on 2,5-dichlorobenzenediazonium are part of a broader body of research, investigations into closely related isomers like 3,5-dichlorobenzenediazonium provide significant insights. For example, the electrochemical grafting of 3,5-dichlorobenzene onto hydrogen-terminated Si(111) surfaces has been shown to be a self-limiting process. tum.de Similarly, nickel phosphide (B1233454) (Ni₂P) nanocrystals have been functionalized using 3,5-dichlorobenzenediazonium tetrafluoroborate (B81430), demonstrating the applicability of this chemistry to nanomaterials. scispace.com The presence of the dichloro-substituted aryl group on the nanocrystal surface was confirmed by energy-dispersive X-ray spectroscopy (EDS), which detected the spatial overlap of nickel, phosphorus, and chlorine. scispace.com

The stability of the resulting bond between the aryl group and the substrate is a significant feature of this modification technique, attributed to the formation of a strong covalent linkage (e.g., C-Si, C-C, C-metal). nih.govtum.de This stability makes diazonium-based surface modifications valuable for applications in sensors, electronics, and biosensors. nih.govtum.de

Table 1: Examples of Reductive Grafting using Dichlorobenzenediazonium Analogs

| Diazonium Compound | Substrate | Grafting Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3,5-Dichlorobenzenediazonium Tetrafluoroborate | Si(111) | Electrochemical | The grafting process is self-limited. | tum.de |

| 3,5-Dichlorobenzenediazonium Tetrafluoroborate | Nickel Phosphide (Ni₂P) Nanocrystals | Spontaneous / Chemical Reduction | Successful functionalization confirmed by the presence of chlorine on the nanocrystal surface. | scispace.com |

Electron Transfer Kinetics in Electrochemical Transformations

The electrochemical transformation of aryldiazonium salts is fundamentally an electron transfer process. Studies on various aryldiazonium salts, including those with halogen substituents, reveal that the reduction generally proceeds via two distinct single-electron steps. nih.gov The initial, irreversible electron transfer to the diazonium cation (Ar-N₂⁺) results in the formation of the aryl radical (Ar•) and the release of a stable dinitrogen molecule (N₂). researchgate.netnih.gov This aryl radical can then be further reduced in a second single-electron step to form the corresponding aryl anion (Ar⁻). nih.gov

The kinetics of this process are significantly influenced by the nature of the substituents on the aromatic ring. nih.gov According to Hammett's method, electron-withdrawing groups, such as the two chlorine atoms in this compound, facilitate the reduction of the diazonium salt. nih.gov This is because these groups stabilize the incoming electron, making the reduction potential less negative and the reaction easier to initiate compared to unsubstituted or electron-donating group-substituted aryldiazonium salts. nih.gov

In the context of electrografting, the kinetics are often complex. The process typically begins with the diffusion of diazonium ions to the electrode surface, followed by the electron transfer step. The subsequent covalent bond formation and the growth of an organic layer on the surface can influence the rate of further reaction. tum.de In many cases, particularly on semiconductor surfaces like silicon, the electrochemical grafting is self-limiting, meaning the reaction slows down and eventually stops as the surface becomes covered with the organic layer, which can passivate the surface and inhibit further electron transfer. tum.de Some studies have identified that the process can follow pseudo-first-order kinetics. The rate of the reaction is also dependent on factors such as the concentration of the diazonium salt, the applied potential, and the nature of the solvent and electrolyte. sciencemadness.orggoogle.com

Table 2: Electrochemical Reduction Characteristics of Substituted Aryldiazonium Salts

| Substituent on Phenyl Ring | Adsorption Characteristics on Glassy Carbon Electrode | Reduction Ease | Mechanistic Detail | Reference(s) |

|---|---|---|---|---|

| -H | Poor | Baseline | Two irreversible cathodic processes observed. | nih.gov |

| -Cl | Poor | Easier | Electron-withdrawing nature facilitates reduction. | nih.gov |

| -OH | Poor | - | Two irreversible cathodic processes observed. | nih.gov |

| -NO₂ | Poor | Easiest | Strong electron-withdrawing nature greatly facilitates reduction. | nih.gov |

| -OCH₃ | Poor | Harder | Electron-donating nature makes reduction more difficult. | nih.gov |

Advanced Synthetic Applications of 2,5 Dichlorobenzenediazonium

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. 2,5-Dichlorobenzenediazonium serves as a potent building block for creating these linkages through several distinct methodologies, including classical named reactions and modern cross-coupling strategies.

The synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, can be achieved using this compound salts. One classical approach is the Gomberg–Bachmann reaction, which involves the base-promoted coupling of a diazonium salt with an aromatic solvent. While effective, this reaction can sometimes suffer from low yields and a lack of regioselectivity.

More contemporary methods offer improved control and efficiency. For instance, biaryl coupling can be accomplished by diazotizing an aniline (B41778), such as 2,5-dichloroaniline (B50420), and subsequently coupling the resulting this compound salt with another aromatic component. google.com These reactions are often facilitated by a copper catalyst, such as copper powder or a copper salt, in the presence of a strong acid and an inert, finely divided solid to maximize surface area and reactivity. google.com These advancements provide more reliable routes to unsymmetrical biphenyl compounds containing the 2,5-dichlorophenyl moiety.

The Sandmeyer reaction is a powerful and widely used method for converting aryl diazonium salts into aryl halides. wikipedia.orgbyjus.com This transformation is a type of radical-nucleophilic aromatic substitution. wikipedia.org The reaction is initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org This aryl radical then abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product. wikipedia.org

Using this compound salts, this reaction provides a direct route to tri-substituted benzene (B151609) rings. For example, treatment with copper(I) chloride or copper(I) bromide introduces an additional chlorine or bromine atom, respectively, onto the aromatic ring. masterorganicchemistry.com

Table 1: Examples of Sandmeyer Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Copper(I) Chloride (CuCl) | 1,2,5-Trichlorobenzene | Chlorination |

| This compound | Copper(I) Bromide (CuBr) | 1-Bromo-2,5-dichlorobenzene | Bromination |

Recent advancements have focused on developing metal-free, photochemical versions of the Sandmeyer reaction. nih.gov For instance, trihalide salts have been shown to efficiently promote the photochemical conversion of diazonium salts into aryl halides with high yields and excellent selectivity, overcoming the need for transition-metal mediators. nih.gov These methods represent a greener alternative to the classical copper-catalyzed protocols. nih.gov

Modern cross-coupling reactions have revolutionized the synthesis of complex organic molecules. This compound salts have emerged as effective coupling partners in various palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Stille couplings. libretexts.orgresearchgate.netnih.gov These reactions typically proceed via a cationic Pd(II) intermediate. nih.gov A key advantage of using diazonium salts over traditional aryl halides is their high reactivity, which often allows for milder reaction conditions.

In a base-free Suzuki-Miyaura coupling performed in methanol (B129727), the transmetalation step is facilitated by a Pd(II)-methoxy intermediate that is highly reactive towards arylboronic acids. nih.gov This approach is applicable to a wide range of substrates, including those sensitive to bases. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst | Can be performed under base-free conditions in methanol. nih.gov |

| Heck | Alkene | Pd(0) catalyst | Forms a new C-C bond at the site of the diazonium group. |

In addition to palladium-catalyzed methods, metal-free cross-coupling protocols have gained significant attention. A notable example is the direct bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts, including those derived from 2,5-dichloroaniline. nih.govbeilstein-journals.org This reaction is induced by visible light and generates aryl radicals from the diazonium salt without the need for a metal catalyst. nih.govbeilstein-journals.org The process is considered a green method as the products often precipitate from the solvent, simplifying purification. nih.gov

The Meerwein arylation is an organic reaction that involves the addition of an aryl radical, generated from a diazonium salt, to an electron-deficient alkene or alkyne. wikipedia.org The reaction is typically catalyzed by a metal salt, such as a copper(II) salt. wikipedia.org The process begins with the reduction of the diazonium salt to an aryl radical, which then adds to the C-C multiple bond. wikipedia.org The resulting radical intermediate can then be oxidized and trapped by a nucleophile or undergo an elimination reaction to yield the final arylated product. wikipedia.org

When this compound is used, this reaction allows for the direct introduction of the 2,5-dichlorophenyl group onto unsaturated systems. beilstein-journals.org This method is valuable for functionalizing a variety of alkenes and alkynes, providing access to more complex molecular architectures. researchgate.net The reaction's scope has been expanded through the use of visible-light photoredox catalysis, which allows the transformation to proceed under mild conditions with low catalyst loadings. researchgate.net

Heteroatom-Carbon Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as boron, nitrogen, sulfur, and phosphorus is crucial for synthesizing a diverse range of functional molecules. This compound salts are effective precursors for these transformations.

C-B Bond Formation: Arylboronic acids and their derivatives are exceptionally important in organic synthesis, particularly as substrates in Suzuki-Miyaura cross-coupling reactions. The conversion of this compound salts into the corresponding boronic acids can be achieved through reactions involving borylation agents. Photosensitized activation of diazonium salts provides a modern route for C-B bond formation. nih.gov

C-N Bond Formation: The most prominent reaction for forming a C-N bond from a diazonium salt is the diazo coupling reaction. csbsju.edu In this electrophilic aromatic substitution, the this compound ion acts as an electrophile that attacks an electron-rich aromatic ring, such as a phenol or an aniline. csbsju.edulibretexts.org The resulting products are highly colored azo compounds, which are widely used as dyes and pigments. libretexts.org

C-S Bond Formation: The introduction of sulfur-containing functional groups can be accomplished by reacting this compound salts with various sulfur nucleophiles. Transition-metal-catalyzed cross-coupling reactions using sulfur surrogates have become a primary method for C-S bond formation. rsc.org Reactions with thiols or their salts can yield aryl sulfides, while reactions with sulfinates can produce sulfones. These transformations provide access to a wide range of organosulfur compounds. rsc.org

C-P Bond Formation: Arylphosphonates and related organophosphorus compounds can be synthesized from this compound salts through reactions like the Sandmeyer-type C-P bond formation. These reactions often involve copper catalysis and provide a direct method for introducing phosphorus functional groups onto the 2,5-dichlorophenyl ring.

Other Derivatization Strategies for Complex Molecules

Beyond its use in forming biaryl compounds, this compound is a versatile reagent for synthesizing more complex molecular architectures through various derivatization strategies. These methods leverage the reactivity of the diazonium group to form new carbon-carbon or carbon-nitrogen bonds, enabling the construction of intricate molecules, including valuable pigments and dyes. Key strategies include azo coupling and arylation reactions, which significantly expand the synthetic utility of this diazonium salt.

Azo Coupling Reactions

Azo coupling is a fundamental derivatization strategy where the this compound cation acts as an electrophile, reacting with an electron-rich coupling component such as a phenol, aniline, or active methylene compound. google.comwikipedia.org This electrophilic aromatic substitution reaction results in the formation of a stable azo compound, characterized by the -N=N- bridge connecting two aromatic rings. wikipedia.org These products often exhibit intense color due to their extended conjugated systems, making them highly valuable as industrial pigments and dyes. google.com

A notable application of this strategy is in the synthesis of yellow azo pigments. Research detailed in a U.S. Patent demonstrates the preparation of a brilliant yellow pigment by coupling diazotized 2,5-dichloroaniline with barbituric acid in an aqueous medium. google.com The reaction is carefully controlled for temperature and pH to ensure the formation of the insoluble pigment, which possesses high color strength, lightfastness, and bleed resistance, making it suitable for industrial finishes. google.com

The general process involves diazotizing 2,5-dichloroaniline with a nitrite (B80452) source in an acidic solution at low temperatures to form the this compound salt in situ. This diazonium salt solution is then coupled with barbituric acid under specific pH conditions, typically buffered with a salt like sodium acetate, to yield the final pigment. google.com

Table 1: Synthesis of Yellow Azo Pigment via Azo Coupling google.com

| Diazonium Component | Coupling Component | Reaction Conditions | Product |

| This compound (from 2,5-dichloroaniline) | Barbituric Acid | Aqueous medium, 0°C to 50°C, pH 4.5 to 6.5 | Brilliant Yellow Azo Pigment |

Arylation Reactions

Modern synthetic methods have further expanded the derivatization possibilities for aryldiazonium salts through palladium-catalyzed and copper-catalyzed arylation reactions. Two prominent examples are the Heck-Matsuda and Meerwein arylation reactions.

The Heck-Matsuda reaction utilizes a palladium catalyst to couple aryldiazonium salts with olefins. rsc.org This method is advantageous as it often proceeds under mild, base-free conditions and does not require phosphine ligands, unlike traditional Heck reactions that use aryl halides. rsc.org The reaction involves the palladium-catalyzed arylation of various unsaturated compounds, including allylic alcohols, conjugated alkenes, and heterocycles. rsc.org

The Meerwein arylation involves the addition of an aryldiazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt like a copper salt. beilstein-journals.org The reaction is understood to proceed through a radical mechanism, where the diazonium salt loses nitrogen gas to form an aryl radical, which then adds to the alkene. beilstein-journals.org

While these arylation methods are powerful tools for derivatizing aryldiazonium salts, specific, detailed research findings documenting the use of this compound as a substrate in these particular named reactions are not extensively reported in readily available literature. However, the general applicability of these reactions to a wide range of aryldiazonium salts suggests the potential for this compound to serve as a precursor for creating complex aryl-alkene structures.

Surface Functionalization and Advanced Material Development

Grafting of 2,5-Dichlorobenzenediazonium onto Substrates

The attachment of 2,5-dichlorophenyl groups onto various substrates can be achieved through several methods, each offering distinct advantages depending on the nature of the substrate and the desired outcome. These methods leverage electrochemical, spontaneous, or photochemical processes to initiate the grafting reaction, resulting in the formation of durable coatings.

Electrochemical grafting is a widely used method for modifying conductive and semiconductive surfaces. The process is initiated by applying an electrical potential to the substrate, which acts as an electrode. This potential triggers the reduction of the diazonium salt, such as this compound, at the electrode surface. The one-electron reduction causes the cleavage of the C-N bond and the release of a dinitrogen molecule, generating a 2,5-dichlorophenyl radical. nih.gov This highly reactive radical immediately attacks the electrode surface, forming a stable, covalent C-C bond. nih.gov

The process can be monitored and controlled using electrochemical techniques like cyclic voltammetry. Typically, the reduction of aryl diazonium salts shows a characteristic irreversible wave in the voltammogram, which diminishes with subsequent scans as the insulating organic layer builds up and passivates the electrode surface. This versatile method allows for the functionalization of a variety of materials, including glassy carbon, metals, and 2D semiconductors like molybdenum disulfide (MoS₂).

Research into the electrochemical reduction of various aryl diazonium derivatives in aqueous solutions on glassy carbon electrodes has provided insights into the influence of substituents. Studies indicate that for diazonium salts with chloro-substituents, the corresponding compounds show poor adsorption characteristics under specific aqueous conditions, suggesting that the grafting efficiency can be highly dependent on the solvent system and reaction parameters.

Beyond electrochemical techniques, this compound can be grafted onto surfaces through spontaneous and photochemical methods. nih.gov

Photochemical Grafting utilizes light to initiate the functionalization process. nih.gov Irradiation of a solution containing the diazonium salt, often in the presence of a photosensitizer, generates the necessary aryl radical for grafting. nih.gov This technique has been successfully used to modify metals like gold and copper with various aryl groups under UV or visible light. nih.govrsc.org Photochemical methods offer the distinct advantage of enabling spatial control over the functionalization, allowing for the creation of patterned surfaces by using masks or focused light sources.

A primary advantage of using diazonium chemistry for surface modification is the formation of exceptionally stable and robust coatings. The bond formed between the aryl radical and the surface is a covalent C-C or C-heteroatom bond, which is significantly stronger than the bonds formed in self-assembled monolayers (SAMs) that rely on physisorption or weaker chemisorption (e.g., thiol-gold bonds). ifremer.fr

This covalent linkage ensures that the grafted dichlorophenyl layer is strongly anchored to the substrate, providing long-term stability and resistance to mechanical abrasion, harsh chemical environments, and thermal stress. The reaction is not limited to forming a single monolayer. The initially generated aryl radicals can also react with already grafted aryl groups, leading to the formation of multilayered, polyphenylene-like films. nih.gov This multilayer growth further enhances the robustness of the coating and can be controlled to achieve desired film thicknesses. The stability of these covalently bound layers is a critical feature for developing advanced materials with reliable, long-lasting performance.

Spectroscopic and Microscopic Characterization of Functionalized Systems

Vibrational Spectroscopy (Infrared and Raman) for Film Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for confirming the covalent attachment and structural integrity of 2,5-dichlorophenyl layers on various substrates. These methods probe the vibrational modes of molecules, offering a characteristic fingerprint of the functional groups present in the film.

In the analysis of films derived from 2,5-Dichlorobenzenediazonium, specific spectral regions are of interest. The disappearance of the characteristic diazonium group (–N≡N⁺) stretching vibration, typically found around 2200-2300 cm⁻¹, is a primary indicator of the successful grafting reaction and the loss of the dinitrogen molecule. Concurrently, the appearance of bands associated with the dichlorinated aromatic ring confirms the presence of the desired surface modification.

Key vibrational modes for a 2,5-dichlorophenyl functionalized surface include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: These appear as a series of peaks between 1400 and 1600 cm⁻¹. The specific positions and intensities are sensitive to the substitution pattern on the benzene (B151609) ring.

C-Cl stretching: The carbon-chlorine stretching vibrations for chlorinated benzenes are typically found in the 600-800 cm⁻¹ region. The presence of two chlorine atoms influences the exact peak positions.

Substrate-Carbon bond vibration: A crucial, though often weak, signal corresponding to the newly formed bond between the aryl group and the substrate (e.g., C-C, C-Si, C-O) provides direct evidence of covalent attachment.

The complementary nature of IR and Raman spectroscopy is advantageous; while IR spectroscopy is highly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing a more complete picture of the molecular structure. For instance, resonant Raman scattering can be used to enhance the signal from the surface-bound species. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Film Analysis |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Confirms presence of the aromatic ring. |

| Diazonium N≡N⁺ Stretch | ~2250 | Disappearance indicates successful grafting and N₂ release. |

| Aromatic C=C Stretch | 1400 - 1600 | Fingerprint region for the substituted benzene ring. |

| C-Cl Stretch | 600 - 800 | Confirms the presence of chlorine atoms on the aryl film. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material. mdpi.com It is indispensable for verifying the successful grafting of 2,5-dichlorophenyl layers and quantifying their surface coverage. openaccesspub.org The technique involves irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. openaccesspub.org

For a surface modified with this compound, XPS analysis focuses on the core-level spectra of several key elements:

Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted to distinguish between different carbon environments. This includes the sp² hybridized carbons of the benzene ring and any adventitious carbon contamination.

Chlorine (Cl 2p): The presence of a distinct Cl 2p signal confirms the attachment of the chlorine-containing molecule. The spectrum appears as a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling.

Nitrogen (N 1s): The absence of a significant N 1s signal is crucial, as it indicates the complete dissociation and departure of the dinitrogen group (N₂) during the grafting process. researchgate.net

Substrate Elements: Analysis of the substrate's core-level peaks (e.g., Si 2p for silicon, Au 4f for gold) can show attenuation after film formation, which can be used to estimate the thickness of the organic layer.

By comparing the atomic ratios (e.g., Cl/C) obtained from XPS data with the theoretical stoichiometry of the 2,5-dichlorophenyl group, the purity and integrity of the grafted film can be assessed. mdpi.comnih.gov Angle-resolved XPS (ARXPS) can further provide non-destructive depth profiling information about the layered structure of the film. phi.com

| Element (Core Level) | Expected Binding Energy (eV) | Information Obtained |

|---|---|---|

| Carbon (C 1s) | ~284.5 - 285.0 | Confirms presence of the aryl ring; can distinguish from contaminants. |

| Chlorine (Cl 2p₃/₂) | ~200 - 201 | Confirms presence of chlorine; indicates C-Cl bonding. |

| Nitrogen (N 1s) | ~400 - 403 | Absence confirms the cleavage of the diazonium group. |

| Oxygen (O 1s) | ~531 - 533 | Indicates potential oxidation or presence of hydroxyl/ether linkages. researchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Control

Atomic Force Microscopy (AFM) is a premier technique for visualizing surface topography at the nanometer scale. wiley.com It operates by scanning a sharp probe over the sample surface and measuring the forces between the probe and the sample. wiley.comresearchgate.net For systems functionalized with this compound, AFM provides direct insight into the morphology, roughness, and thickness of the resulting organic films.

In non-contact or tapping mode, AFM can generate high-resolution 3D images of the surface, revealing how the grafting process has altered the substrate's original morphology. This is crucial for understanding whether the film is a uniform monolayer, a multilayer, or if it forms irregular aggregates. Key parameters obtained from AFM analysis include:

Surface Roughness: Quantitative analysis of the AFM images yields the root-mean-square (RMS) roughness, indicating the smoothness of the film.

Film Thickness: By creating a scratch in the organic layer and imaging across the edge, the average thickness of the film can be precisely measured. This is vital for controlling the growth of mono- or multilayers.

Domain and Defect Analysis: AFM can identify the presence of pinholes, cracks, or islands in the film, which can significantly impact the performance of the functionalized surface in applications such as sensors or electronic devices.

Functional AFM modes, such as Conductive AFM (C-AFM), can simultaneously map the topography and electrical conductivity of the film, providing structure-property relationships at the nanoscale. wiley.com

Photoinduced Force Microscopy for Chemical Imaging of Nanofilms

Photoinduced Force Microscopy (PiFM) is an advanced scanning probe technique that combines the high spatial resolution of AFM with the chemical specificity of infrared spectroscopy. nih.govnih.govrsc.org It provides chemical maps of a surface with nanoscale resolution, far beyond the diffraction limit of conventional IR microscopy. nih.govresearchgate.net

The PiFM technique works by illuminating the sample with a tunable, pulsed IR laser. nih.gov When the laser wavelength is resonant with a vibrational mode of the molecules in the sample, it induces a dipole in the material. The interaction of this induced dipole with the AFM tip generates a detectable force, the photoinduced force. escholarship.org By scanning the tip across the surface and recording this force at a specific wavelength, a chemical map corresponding to the distribution of that particular molecular vibration is generated. nih.govresearchgate.net

For a nanofilm derived from this compound, PiFM could be used to:

Map the distribution of C-Cl bonds by tuning the laser to their characteristic vibrational frequencies (600-800 cm⁻¹).

Image the uniformity of the aromatic C=C bonds across the surface.

Distinguish between domains of the dichlorophenyl film and other chemical species or defects on the surface with a spatial resolution potentially as small as a few nanometers. escholarship.org

This powerful analytical method offers a deeper understanding of the nanomaterial's chemical and spatial organization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Line Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and is increasingly used for the real-time, in-line monitoring of chemical reactions. nih.govwhiterose.ac.uk For processes involving this compound, ¹H and ¹³C NMR can track the reaction progress from the starting aniline (B41778) to the final functionalized product. nih.gov

In-line monitoring typically involves flowing the reaction mixture through a specialized NMR flow tube placed within the spectrometer's magnet. univ-nantes.fr This setup allows for the acquisition of spectra at regular intervals without disturbing the reaction.

Key applications include:

Monitoring Diazotization: The conversion of 2,5-dichloroaniline (B50420) to this compound can be followed by observing the downfield shift of the aromatic proton signals upon formation of the diazonium group.

Tracking Grafting Reactions: In solution-phase reactions, the consumption of the diazonium salt and the formation of new products can be quantified by integrating the respective NMR signals. rsc.org

Intermediate Detection: Low-temperature NMR experiments may allow for the detection of transient reaction intermediates, providing valuable mechanistic insights. rsc.org

The chemical shifts in ¹³C NMR are also highly informative, with the carbon atom attached to the diazonium group (C1) exhibiting a characteristic resonance. caltech.eduacs.org

| Compound Type | Nucleus | Typical Chemical Shift (δ/ppm) Range | Significance in Reaction Monitoring |

|---|---|---|---|

| Substituted Aniline | ¹H (Aromatic) | 6.5 - 7.5 | Monitors consumption of starting material. |

| Benzenediazonium (B1195382) Salt | ¹H (Aromatic) | 7.5 - 9.0 | Tracks formation and consumption of the diazonium intermediate. |

| Benzenediazonium Salt | ¹³C (C1-N₂) | 102 - 123 caltech.edu | Characteristic signal confirming the presence of the diazonium salt. caltech.edu |

| Azo-Coupling Product | ¹H (Aromatic) | 7.0 - 8.5 | Indicates formation of azo dye side products or intended products. researchgate.net |

Electron Spin Resonance (ESR) for Radical Species Detection and Spin System Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnih.gov The electrochemical or chemical reduction of diazonium salts, including this compound, proceeds through a radical mechanism involving the formation of a highly reactive aryl radical.

The direct detection of the 2,5-dichlorophenyl radical is challenging due to its extremely short lifetime. Therefore, a technique called "spin trapping" is employed. nih.govnih.gov This involves adding a "spin trap" molecule (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) to the reaction mixture. The short-lived aryl radical reacts with the spin trap to form a much more stable nitroxide radical, known as a spin adduct. nih.gov

This stable spin adduct can then be readily detected by ESR. The resulting ESR spectrum provides two key pieces of information:

g-factor: This value is characteristic of the type of radical.

Hyperfine Splitting Pattern: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N) splits the ESR signal into a unique pattern. This pattern is a fingerprint that can be used to identify the trapped radical, thus confirming the formation of the 2,5-dichlorophenyl radical as a reaction intermediate.

ESR is therefore a critical tool for mechanistic studies of reactions involving this compound, providing direct evidence for the involvement of radical species. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Reactivity and Mechanisms

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reactivity of aryldiazonium salts. For a molecule like 2,5-Dichlorobenzenediazonium, these investigations would typically focus on the mechanism of the dediazoniation reaction, which involves the release of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation or radical.

Theoretical studies on analogous compounds explore the potential energy surfaces of these reactions to identify transition states and intermediates. Key parameters such as activation energies and reaction enthalpies are calculated to predict the kinetics and thermodynamics of the process. The influence of the chlorine substituents at the 2 and 5 positions on the stability of the diazonium cation and the subsequent reactive species would be a primary focus of such a study. These substituents can modulate the electronic properties of the benzene (B151609) ring, thereby affecting the reaction pathway and rate.

Modeling of Electronic Structures and Spin Properties in Modified Systems

When this compound is used to modify surfaces or other molecular systems, computational modeling can predict the resulting electronic and spin properties. For instance, upon grafting onto a conductive or semiconductive surface, the electronic structure of the modified material is altered.

Theoretical models can calculate the density of states (DOS) and band structure of these functionalized systems. This reveals how the introduction of the 2,5-dichlorophenyl group affects the material's conductivity, work function, and other electronic characteristics. Furthermore, in systems where radical species are involved, computational methods can be used to investigate the spin properties, such as spin density distribution and magnetic coupling, which are crucial for applications in spintronics.

Simulation of Surface-Molecule Interactions in Grafting Processes

Molecular dynamics (MD) and DFT-based simulations are employed to model the interaction between this compound and various surfaces during the grafting process. These simulations provide a dynamic picture of how the molecule approaches, adsorbs, and chemically bonds to substrates like gold, silicon, or carbon nanomaterials.

These computational models can predict the preferred binding sites, the orientation of the grafted molecules, and the strength of the molecule-surface bond. By simulating the grafting process under different conditions (e.g., in the presence of a solvent), researchers can gain insights into the factors that control the formation and ordering of the resulting organic layer. This understanding is vital for designing surfaces with specific and controlled chemical and physical properties.

Prediction of Spectroscopic Features in Functionalized Systems

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules. For systems functionalized with this compound, theoretical calculations can predict various types of spectra.

Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule and the modified system. Vibrational spectra, such as infrared (IR) and Raman, can also be computed to identify the characteristic vibrational modes of the grafted 2,5-dichlorophenyl groups. These theoretical predictions are essential for interpreting experimental spectroscopic data and confirming the successful functionalization of a surface.

Emerging Research Directions and Future Perspectives

Integration of Flow Chemistry with Photoredox Catalysis for Enhanced Processes

The convergence of flow chemistry and visible-light photoredox catalysis presents a paradigm shift in the synthesis and application of diazonium salts, including 2,5-Dichlorobenzenediazonium. This combination offers significant advantages over traditional batch processes, primarily in terms of safety, efficiency, and scalability. rsc.orgresearchgate.netnih.gov Diazonium salts are notoriously unstable and can be explosive, making their handling in large quantities in batch reactors hazardous. Flow reactors mitigate these risks by generating and consuming the reactive diazonium species in situ and in small volumes, thus preventing their accumulation. rsc.org

The high surface-area-to-volume ratio in microreactors allows for efficient irradiation of the reaction mixture, which is crucial for photochemical transformations. researchgate.net This leads to markedly accelerated reaction rates compared to batch setups, where light penetration is often limited by the Beer-Lambert law. researchgate.net Research has demonstrated that photoredox reactions conducted in flow can achieve higher throughput and yields, even with lower catalyst loadings. nih.gov For instance, the oxidative generation of iminium ions from N-aryl tetrahydroisoquinolines, a reaction type analogous to those possible with diazonium compounds, showed a vast improvement in conversion rates when transitioned from batch to flow. nih.gov

While specific studies detailing the integration of flow chemistry and photoredox catalysis for this compound are still emerging, the general principles and successes with other aryl diazonium salts strongly suggest a promising future. This approach is expected to enable safer and more efficient synthesis of 2,5-dichlorophenyl-substituted compounds, opening new avenues for their application in various fields.

Advanced Strategies for Controlled Monolayer Formation from Aryl Diazonium Salts

The modification of surfaces with thin organic films is critical for the development of advanced electronic devices, sensors, and biocompatible materials. Aryl diazonium salts are excellent candidates for surface grafting due to the formation of strong, covalent bonds with a variety of substrates. mdpi.com However, a significant challenge in diazonium chemistry is the tendency to form disordered, multilayered films rather than well-defined monolayers. mdpi.com

Recent research has focused on developing strategies to overcome this limitation. One promising approach is the use of bulky substituents on the aryl ring, which sterically hinder the reaction of aryl radicals with already grafted molecules, thereby preventing the growth of multilayers. mdpi.com For example, the use of 3,5-bis-tert-butylbenzenediazonium has been shown to result in the formation of monolayers with a thickness of approximately 0.6–0.8 nm. mdpi.com While not identical, the two chlorine atoms in this compound could provide some steric hindrance to control film growth.

Another strategy involves the use of radical scavengers during the electrografting process. These scavengers can trap the aryl radicals in solution before they contribute to multilayer formation, allowing for the controlled growth of a monolayer. rsc.org The successful application of these strategies to other aryl diazonium salts provides a clear roadmap for achieving controlled monolayer formation with this compound on various surfaces, including gold and carbon. nih.govdiva-portal.orgmdpi.com

Rational Design of this compound-Derived Materials for Specific Applications

The rational design of materials derived from this compound holds significant promise for a range of applications, leveraging the unique electronic and chemical properties conferred by the dichlorophenyl moiety. While specific research on the 2,5-dichloro isomer is nascent, insights can be drawn from the applications of the closely related 2,4-Dichlorobenzenediazonium salt. The 2,4-isomer is utilized in the synthesis of azo dyes and in diagnostic assays, such as the spectrophotometric detection of bilirubin in serum, as well as in histology and hematology. researchgate.netsigmaaldrich.comsigmaaldrich.comchemimpex.com

These applications suggest that this compound could also serve as a precursor for novel dyes and pigments with distinct spectral properties. Furthermore, its ability to functionalize surfaces could be harnessed for the development of specialized sensors and diagnostic tools. The covalent modification of nanoparticles with this compound could lead to new nanomaterials with tailored optical, electronic, and biological properties for applications in nanomedicine, catalysis, and environmental remediation. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com The design of such materials would involve the strategic selection of substrates and reaction conditions to control the structure and properties of the resulting 2,5-dichlorophenyl-functionalized materials.

Computational Guided Experimental Approaches in Diazonium Chemistry

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.net In the context of diazonium chemistry, computational approaches can provide valuable insights into the stability, reactivity, and reaction mechanisms of compounds like this compound. These theoretical studies can guide the design of experiments, saving time and resources.

Computational models can be used to calculate molecular properties such as electronic structure, vibrational frequencies, and reaction energy profiles. researchgate.net This information can help elucidate the mechanisms of surface grafting, predict the most favorable sites for reaction, and understand the influence of substituents and counterions on the stability and reactivity of the diazonium salt. For example, computational studies can help to understand the formation of monolayers versus multilayers by analyzing the energetics of different reaction pathways.

While specific DFT studies on this compound are not yet widely reported, the application of these methods to other complex organic molecules demonstrates their potential. By combining computational predictions with experimental validation, researchers can accelerate the development of new materials and processes based on this compound.

Exploration of Novel Counterions for Tunable Reactivity and Stability

The exploration of novel counterions is an active area of research aimed at fine-tuning the properties of diazonium salts. For example, using bulky and sterically demanding counterions can further enhance the stability of the solid diazonium salt. The nature of the counterion can also influence the reaction pathway. For instance, in surface grafting, the counterion can affect the rate of reduction of the diazonium cation and the subsequent formation of the aryl radical.

By systematically investigating a range of counterions, from simple halides to complex organic and inorganic anions, researchers can develop a deeper understanding of the structure-property relationships in this compound salts. This knowledge will enable the selection of the optimal counterion for a given application, whether it be for enhanced stability for storage or for tailored reactivity in a specific chemical transformation.

Q & A

Q. How can case study designs address gaps in mechanistic studies of diazonium salt reactions?

Q. What are best practices for scaling up this compound synthesis without compromising safety?

- Methodological Answer: Implement continuous-flow reactors to minimize thermal gradients and reduce hazardous intermediate accumulation. Real-time monitoring (e.g., in-situ IR) ensures reaction control. Pilot-scale trials should follow ASTM E2500 guidelines for quality assurance .

Data Validation and Reproducibility

Q. How to validate purity assays for this compound in interdisciplinary studies?

Q. What statistical methods address batch-to-batch variability in diazonium salt synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.